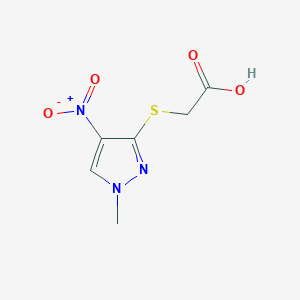![molecular formula C13H13N3O B3047863 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 14623-49-5](/img/structure/B3047863.png)
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Vue d'ensemble
Description
“8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine”, also known as TCS-OX2-29, is a small molecule antagonist of the orexin 2 receptor. It has been studied for its anti-neuroinflammatory effects, particularly in lipopolysaccharide-stimulated BV2 microglial cells .
Synthesis Analysis
A series of 3,4-dihydronaphthalen-1(2H)-one derivatives and novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives were synthesized and characterized by various analytical methods, such as NMR and HRMS .Molecular Structure Analysis
The molecular formula of “this compound” is C13H13N3O. The single-crystal structure analysis shows that the title compound crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Applications De Recherche Scientifique
Anti-Tubercular Agent
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have been studied for their potential use as anti-tubercular agents. In research by Maurya et al. (2013), various derivatives of this compound demonstrated significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting its potential in tuberculosis treatment (Maurya et al., 2013).
Anti-Inflammatory Activity
Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives by Sun et al. (2019) showed promising anti-inflammatory activities. These compounds demonstrated inhibitory effects on LPS-induced NO secretion, suggesting potential in treating inflammatory conditions (Sun et al., 2019).
Antimicrobial Activity
Compounds based on this compound have been explored for their antimicrobial properties. Gupta and Chaudhary (2012) synthesized derivatives that showed promising antimicrobial activities, indicating potential application in combating bacterial infections (Gupta & Chaudhary, 2012).
Synthesis and Utility in Organic Chemistry
The synthesis and utility of 6-aminotetrahydrobenzo[h]quinazolines, closely related to this compound, have been studied for their applications in organic chemistry. Learmonth et al. (1997) investigated various synthesis methods and potential uses in this field, contributing to the understanding of these compounds' chemical properties and applications (Learmonth et al., 1997).
Antinociceptive Activity
A study by Bonacorso et al. (2016) on the synthesis of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines highlighted their antinociceptive (pain-relieving) activity in animal models. This indicates potential applications in the development of new analgesic drugs (Bonacorso et al., 2016).
Anticancer Activity
Research has been conducted on the synthesis of quinazoline derivatives, including this compound, for potential anticancer applications. Wang et al. (2021) synthesized various derivatives that showed inhibitory activity against specific cancer cell lines, suggesting their potential as anticancer agents (Wang et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is the fibroblast growth factor receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and angiogenesis .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It blocks the activity of enzymes known as tyrosine kinases, particularly those present in FGFRs . By selectively inhibiting these enzymes, the compound can prevent the autophosphorylation and downstream signaling of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, angiogenesis, and differentiation . The compound’s action on these pathways can lead to the suppression of cancer cell growth and the induction of apoptosis .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . By selectively inhibiting FGFRs, the compound can target cancer cells while sparing healthy cells .
Analyse Biochimique
Biochemical Properties
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine has been identified as a fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor . This means it interacts with FGFR tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, this compound can influence biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an FGFR tyrosine kinase inhibitor . FGFRs are found on the surface of cells and are involved in the growth and spread of cancer cells . By blocking the tyrosine kinases in the FGFR receptors, this compound is expected to prevent or slow the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFR tyrosine kinases and inhibiting their activity . This prevents the receptor’s extracellular domain from ligand binding, preventing receptor dimerization, and hence preventing extracellular growth factor (EGF) and transforming growth factor-a (TGF-a) action .
Temporal Effects in Laboratory Settings
It has been noted that FGFR inhibitors like this compound exhibit robust cellular pharmacodynamic inhibition as well as in vitro anti-proliferative effects in cells dependent on FGFR .
Metabolic Pathways
As an FGFR tyrosine kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell signaling pathways .
Propriétés
IUPAC Name |
8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQUGYBWAQXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295037 | |
| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14623-49-5 | |
| Record name | NSC99375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)

![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)



![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)
![[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol](/img/structure/B3047796.png)


